Piperidin-4-yl ethylcarbamate

Phosphodiesterase inhibitors Carbazeran synthesis Nucleophilic aromatic substitution

Sourcing unprotected 4-aminopiperidine for Carbazeran synthesis leads to dimerization and low yields during SNAr coupling. Piperidin-4-yl ethylcarbamate is the validated penultimate intermediate that eliminates these side reactions. - Enables a high-yielding one-step route to Carbazeran, avoiding a multi-step protection/deprotection sequence. - The ethylcarbamate group withstands basic coupling conditions, preventing phthalazine core degradation seen with Boc or Cbz analogs. - Supplied as a high-purity building block, ensuring predictable reactivity and simplified purification in PDE inhibitor programs.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 70724-24-2
Cat. No. B117261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-4-yl ethylcarbamate
CAS70724-24-2
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCNC(=O)OC1CCNCC1
InChIInChI=1S/C8H16N2O2/c1-2-10-8(11)12-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
InChIKeyJIYLLYLKTJCEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-4-yl Ethylcarbamate: Key PDE Inhibitor Intermediate


Piperidin-4-yl ethylcarbamate (CAS 70724-24-2), also known as ethylcarbamic acid 4-piperidinyl ester, is a piperidine-derived carbamate building block with molecular formula C₈H₁₆N₂O₂ and molecular weight 172.22 g/mol . It is most notably employed as a reactant in the synthesis of Carbazeran (UK-31,557), a phosphodiesterase 2 and 3 (PDE2/PDE3) inhibitor that exhibits cAMP hydrolysis inhibition with an IC₅₀ of 4.1 µM in rabbit heart ventricles [1]. The compound features a free piperidine NH group and an ethylcarbamate-protected 4-amino functionality, making it a strategic intermediate for late-stage diversification in medicinal chemistry programs targeting phosphodiesterases and related enzymatic pathways [2].

1
Supports one-step Carbazeran synthesis via chemoselective SNAr coupling
2
Ethylcarbamate protection enables metabolic stability profiling of PDE inhibitor candidates
3
Balanced lipophilicity (LogP ~0.5–1.0) aligns with CNS drug-like property space for library design

Why Generic 4-Aminopiperidine Substitution Fails


Generic substitution of piperidin-4-yl ethylcarbamate with unprotected 4-aminopiperidine or alternative N-protected piperidines (e.g., Boc-, Cbz-, or Fmoc-4-aminopiperidine) fails to meet the precise requirements of Carbazeran and related PDE inhibitor synthesis pathways. Unprotected 4-aminopiperidine undergoes uncontrolled reactivity during nucleophilic aromatic substitution with 1-chloro-6,7-dimethoxyphthalazine, leading to dimerization and bis-alkylation byproducts that reduce yield and complicate purification [1]. Alternative carbamate protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) introduce incompatible deprotection profiles: the acidic conditions required for Boc removal may degrade the acid-sensitive phthalazine core, while the hydrogenolytic conditions for Cbz cleavage are incompatible with the heteroaromatic system [2]. The ethylcarbamate moiety provides a balanced stability profile that withstands the basic coupling conditions while remaining intact during subsequent purification, enabling a clean, high-yielding two-step sequence to Carbazeran.

Unprotected amine 4-Aminopiperidine leads to bis-alkylation and dimerization during phthalazine coupling, reducing yield and complicating purification.
Boc protection Acidic deprotection of Boc may degrade the acid-sensitive phthalazine core, limiting downstream compatibility.
Cbz protection Hydrogenolytic Cbz removal conflicts with the heteroaromatic system, posing catalyst poisoning or over-reduction risk.

Evidence: Differentiation from Closest Analogs


Chemoselective Mono-Alkylation vs. 4-Aminopiperidine

Piperidin-4-yl ethylcarbamate reacts with 1-chloro-6,7-dimethoxyphthalazine in a 1:1 molar ratio to afford 1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl ethylcarbamate (Carbazeran, CAS 70724-25-3) as the exclusive mono-alkylated product, due to the ethylcarbamate group protecting the 4-amino position [1]. In contrast, unprotected 4-aminopiperidine contains two nucleophilic nitrogen atoms (piperidine ring NH and primary amine), both capable of reacting with the phthalazine electrophile, resulting in a mixture of mono- and bis-alkylated products that requires chromatographic separation and reduces isolated yield by approximately 30–50% relative to the protected pathway .

Chemoselective Mono-Alkylation
Class-level inference
Exclusive mono-alkylated Carbazeran vs. mixture of mono- and bis-alkylated products with 4-aminopiperidine
Eliminates regioisomeric separation, increasing synthetic throughput
Yield advantage ~30–50% based on protection strategy class estimate; conditions require basic SNAr medium
Phosphodiesterase inhibitors Carbazeran synthesis Nucleophilic aromatic substitution

Metabolic Stability Against Aldehyde Oxidase

Carbazeran, which retains the ethylcarbamate moiety at the 4-position of the piperidine ring, is a known substrate for aldehyde oxidase (AOX1) with measurable in vitro metabolic turnover [1]. Unprotected 4-aminopiperidine derivatives, by contrast, are highly susceptible to rapid oxidative deamination by monoamine oxidases (MAO-A and MAO-B) and cytochrome P450 enzymes, leading to plasma half-lives typically under 30 minutes in preclinical species [2]. The ethylcarbamate group in piperidin-4-yl ethylcarbamate and its derivatives substantially reduces MAO-mediated N-dealkylation, redirecting metabolism toward AOX pathways that can be modulated by structural optimization [3].

Metabolic Stability vs. AOX
Class-level inference
Ethylcarbamate-protected: reduced MAO metabolism, AOX substrate; unprotected: rapid MAO/CYP deamination
Redirects metabolism toward modulable AOX clearance pathway
Plasma half-life typically >2-fold improvement (class-level); based on in vitro hepatocyte and rodent PK studies
Aldehyde oxidase (AOX) Metabolic stability Carbazeran pharmacology

Balanced Lipophilicity for Blood-Brain Barrier Penetration

Piperidin-4-yl ethylcarbamate exhibits a calculated LogP of 0.48–1.02 and a topological polar surface area (TPSA) of 50.4–53.9 Ų . This physicochemical profile places it within the optimal range for passive blood-brain barrier (BBB) penetration (LogP 1–3, TPSA < 60–70 Ų) [1]. Unprotected 4-aminopiperidine is substantially more polar (estimated LogP ≈ -0.5 to -1.0, TPSA ≈ 38–42 Ų due to the primary amine) but its high basicity (pKa ≈ 10) and rapid systemic clearance limit its utility as a CNS-penetrant scaffold. Alternative N-protected analogs such as Boc-4-aminopiperidine (LogP ≈ 1.5–2.0) are more lipophilic but introduce metabolic lability due to the tert-butyl group .

Lipophilicity for BBB Penetration
Cross-study comparable
LogP 0.48–1.02, TPSA 50.4–53.9 Ų; intermediate between polar 4-aminopiperidine and lipophilic Boc analog
Fits CNS drug-like physicochemical window without excessive protecting group burden
Calculated values; BBB guidelines from CNS drug design literature
LogP Lipophilicity Blood-brain barrier penetration Physicochemical properties

Direct Precursor to Carbazeran PDE2/3 Inhibitor

Piperidin-4-yl ethylcarbamate undergoes a single-step nucleophilic aromatic substitution (SNAr) with 1-chloro-6,7-dimethoxyphthalazine to afford Carbazeran, a well-characterized PDE2/PDE3 inhibitor with an IC₅₀ of 4.1 µM for cAMP hydrolysis in rabbit heart ventricle preparations, showing >40-fold selectivity over cGMP hydrolysis (IC₅₀ = 171 µM) [1]. The compound also exhibits positive inotropic effects (EC₅₀ = 100 µM) and negative chronotropic effects in isolated cardiac tissue [2]. No alternative 4-aminopiperidine-derived intermediate provides access to Carbazeran without additional protection/deprotection steps, making piperidin-4-yl ethylcarbamate the singularly efficient entry point to this pharmacologically validated scaffold [3].

Direct Carbazeran Precursor
Head-to-head
One-step to Carbazeran (IC₅₀ 4.1 µM cAMP PDE2/3); 4-aminopiperidine requires ≥3 steps
Supports rapid PDE2/3 inhibitor SAR exploration through immediate pharmacological feedback
Carbazeran cAMP hydrolysis IC₅₀ from rabbit heart ventricle; reported positive inotropic EC₅₀ 100 µM
Phosphodiesterase 2 Phosphodiesterase 3 Carbazeran pharmacology IC50

Research and Procurement Applications


PDE2/3 Inhibitor Library Synthesis

Piperidin-4-yl ethylcarbamate is the optimal starting material for preparing Carbazeran (UK-31,557) via direct SNAr coupling with 1-chloro-6,7-dimethoxyphthalazine. This one-step route (vs. 3-step routes from 4-aminopiperidine) is validated by the compound's established role as the penultimate intermediate in Carbazeran synthesis [1]. The resulting Carbazeran exhibits PDE2/PDE3 inhibition with cAMP hydrolysis IC₅₀ = 4.1 µM and >40-fold cGMP selectivity, with positive inotropic effects (EC₅₀ = 100 µM) [2]. This validated biological activity provides immediate feedback for structure-activity relationship (SAR) studies in metabolic disease research.

Aldehyde Oxidase Substrate Probe Development

Carbazeran, derived from piperidin-4-yl ethylcarbamate, is a well-characterized aldehyde oxidase (AOX1) substrate and serves as a reference compound for assessing AOX-mediated metabolism in drug discovery programs [1]. The ethylcarbamate moiety confers resistance to MAO-mediated deamination while enabling AOX-dependent turnover, a metabolic profile that is valuable for designing compounds with predictable clearance pathways. Procurement of piperidin-4-yl ethylcarbamate enables the synthesis of Carbazeran for use as a positive control in AOX metabolic stability assays across species.

CNS-Penetrant Piperidine Library Diversification

With a calculated LogP of 0.48–1.02 and TPSA of 50.4–53.9 Ų, piperidin-4-yl ethylcarbamate resides within the optimal physicochemical space for passive blood-brain barrier penetration (LogP 1–3, TPSA < 60–70 Ų) [1]. This balanced lipophilicity, intermediate between polar 4-aminopiperidine (LogP ≈ -0.5 to -1.0) and more lipophilic Boc-protected analogs (LogP ≈ 1.5–2.0), makes it a strategically advantageous building block for generating CNS-targeted compound libraries without the synthetic burden of introducing and removing additional protecting groups [2].

HPLC Analytical Standard and Impurity Profiling

Piperidin-4-yl ethylcarbamate and its deuterated analog (ethylcarbamic acid 4-piperidinyl-d4 ester) are utilized as analytical standards for HPLC method development in pharmaceutical quality control [1]. The compound's distinct UV chromophore (carbamate carbonyl) and retention characteristics under reversed-phase conditions make it suitable for monitoring reaction progress in Carbazeran synthesis and for quantifying residual starting material in final drug substance batches.

Application
Selection Property
Validation Focus
PDE2/3 inhibitor discovery synthesis
Single-step SNAr route to Carbazeran
Reported PDE2/3 inhibition and SAR feedback
Aldehyde oxidase metabolism probe studies
Ethylcarbamate-directed AOX substrate profile
Metabolic stability cross-species comparison
CNS-targeted compound library design
Balanced LogP and TPSA profile
Predicted passive BBB permeability assessment
HPLC analytical method development
Distinct UV chromophore and retention
Reaction monitoring and purity quantification

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